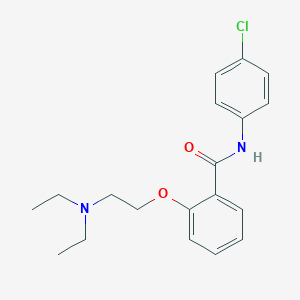
N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide: is a chemical compound with the molecular formula C19H23ClN2O2 and a molecular weight of 346.8 g/mol . It is a derivative of benzanilide, characterized by the presence of a p-chloro group, diethylamino ethoxy group, and a benzanilide core structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-chlorobenzoic acid, diethylamine, and ethoxy compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including esterification, amidation, and substitution reactions to introduce the desired functional groups onto the benzanilide core.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, resulting in different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzanilides.
科学的研究の応用
Chemistry: N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide is used as a precursor in the synthesis of other complex organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in assays to investigate enzyme activity or receptor binding.
Medicine: The compound’s potential pharmacological properties are explored in medicinal chemistry. Researchers investigate its potential as a therapeutic agent for various diseases, including its ability to modulate specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and other materials. Its unique chemical structure makes it valuable in the development of new industrial products.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
p-Methylbenzanilide: Similar in structure but with a methyl group instead of a chloro group.
p-Bromoethoxybenzanilide: Contains a bromo group instead of a chloro group.
p-Ethoxybenzanilide: Lacks the diethylamino group but has an ethoxy group.
Uniqueness: N-(4-chlorophenyl)-2-(2-diethylaminoethyloxy)benzamide is unique due to the presence of both the p-chloro group and the diethylamino ethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
17822-71-8 |
|---|---|
分子式 |
C19H23ClN2O2 |
分子量 |
346.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-14-24-18-8-6-5-7-17(18)19(23)21-16-11-9-15(20)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChIキー |
YKYLGHJUFYBRRK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
同義語 |
N-(4-Chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















